molecular formula C19H18N2O3 B6046114 2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B6046114
M. Wt: 322.4 g/mol
InChI Key: BYTUWSPMFCEHFU-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that includes both quinazolinone and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-hydroxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the quinazolinone core. Subsequent functionalization of the quinazolinone core with hydroxypropyl and hydroxyphenyl groups is achieved through selective alkylation and hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The hydroxyphenyl and quinazolinone groups are known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of hydroxyphenyl and quinazolinone groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(3-hydroxypropyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-13-3-12-21-18(11-8-14-6-9-15(23)10-7-14)20-17-5-2-1-4-16(17)19(21)24/h1-2,4-11,22-23H,3,12-13H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTUWSPMFCEHFU-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)O)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)O)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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